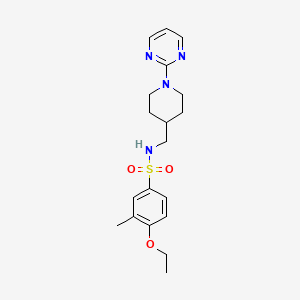

4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of 4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

The compound 4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a structurally complex molecule that is likely to have significant biological activity due to the presence of a benzenesulfonamide moiety, which is a common feature in many diuretic and antihypertensive drugs. The pyrimidin-2-yl group suggests potential interactions with biological targets such as enzymes or receptors.

Synthesis Analysis

While the specific synthesis of 4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions. For instance, a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was synthesized using pyridine-4-carboxaldehyde and sulfadiazine . This suggests that the synthesis of the compound may also involve a condensation step, possibly with an ethoxy-substituted aldehyde and a methyl-substituted pyrimidinyl piperidine.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy . These techniques can provide detailed information about the functional groups present and the overall molecular conformation. The presence of a pyrimidin-2-yl group in the molecule suggests that it may form π-π interactions and hydrogen bonds, as seen in the crystal structure of a similar compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes. For example, Co(II) and Ni(II) complexes have been synthesized using a related sulfonamide ligand . These interactions can significantly alter the physical and chemical properties of the molecule, potentially leading to changes in biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be predicted using computational tools such as Density Functional Theory (DFT) and Swiss ADME. These properties include solubility, absorption, distribution, metabolism, and excretion (ADMET) profiles, which are crucial for understanding the pharmacokinetics of the compound . The antimicrobial activity of these compounds can be assessed using methods like the disk diffusion method, and their potential for inhibiting enzymes such as carbonic anhydrases can be evaluated using isothermal titration calorimetry and thermal shift assays .

Wissenschaftliche Forschungsanwendungen

HIV-1 Infection Prevention

- The compound, as a methylbenzenesulfonamide derivative, shows potential in the development of small molecular antagonists for the prevention of human HIV-1 infection. It has been synthesized and characterized for this purpose (Cheng De-ju, 2015).

Pharmacokinetics Studies

- A novel orally active non-peptide antagonist for endothelin (ET) receptors, similar to the compound , has been examined for its pharmacokinetic properties in rats. This includes determining concentrations in plasma and various tissues post-administration (N. Ohashi, S. Nakamura, M. Yoshikawa, 1999).

Corrosion Inhibition

- Piperidine derivatives, which include a similar compound structure, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their effectiveness (S. Kaya et al., 2016).

Antimicrobial Activity

- A series of derivatives of this compound have been synthesized and screened for their in vitro antimicrobial activity. Some showed significant antimicrobial activity against several strains of microbes (N. Desai, Atul H. Makwana, R. Senta, 2016).

Anti-Breast Cancer Evaluation

- Certain guanidinylbenzenesulfonamides, related to the compound , have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line (MCF7), showing promising results (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is thought to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .

Mode of Action

The compound is believed to work by blocking JAK2 . In certain conditions such as myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .

Biochemical Pathways

The compound’s action on JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response . By blocking JAK2, the compound can disrupt this pathway, potentially leading to altered cell growth and immune response .

Pharmacokinetics

Similar compounds have been shown to undergo biotransformation dependent onCYP3A , resulting in the formation of primary metabolites . These metabolites can further undergo metabolism by CYP3A . One of these metabolites has been demonstrated to inhibit CYP3A in a competitive manner , which could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action is the potential regulation of cell growth and immune response due to its effect on the JAK-STAT signaling pathway . This could have implications for the treatment of conditions such as myelofibrosis, where JAK2 is overactivated .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds that induce or inhibit CYP3A could affect the compound’s metabolism and, consequently, its bioavailability . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and action.

Eigenschaften

IUPAC Name |

4-ethoxy-3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-3-26-18-6-5-17(13-15(18)2)27(24,25)22-14-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h4-6,9-10,13,16,22H,3,7-8,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJLJQNUCOIZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)